Anthracene-2-yl isothiocyanate Anthracene-2-yl isothiocyanate
Brand Name: Vulcanchem
CAS No.:
VCID: VC2061345
InChI: InChI=1S/C15H9NS/c17-10-16-15-6-5-13-7-11-3-1-2-4-12(11)8-14(13)9-15/h1-9H
SMILES:
Molecular Formula: C15H9NS
Molecular Weight: 235.31 g/mol

Anthracene-2-yl isothiocyanate

CAS No.:

Cat. No.: VC2061345

Molecular Formula: C15H9NS

Molecular Weight: 235.31 g/mol

* For research use only. Not for human or veterinary use.

Anthracene-2-yl isothiocyanate -

Specification

Molecular Formula C15H9NS
Molecular Weight 235.31 g/mol
IUPAC Name 2-isothiocyanatoanthracene
Standard InChI InChI=1S/C15H9NS/c17-10-16-15-6-5-13-7-11-3-1-2-4-12(11)8-14(13)9-15/h1-9H
Standard InChI Key OFWDXQZDAURQSZ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C=C3C=C(C=CC3=CC2=C1)N=C=S

Introduction

Chemical Structure and Physical Properties

Anthracene-2-yl isothiocyanate features a three-ring aromatic anthracene system with an isothiocyanate group substituted at the 2-position. The compound is characterized by a planar, conjugated structure that contributes to its chemical stability and reactivity patterns. The presence of the isothiocyanate functional group creates a reactive center that readily participates in nucleophilic substitution reactions.

The key physical and chemical properties of Anthracene-2-yl isothiocyanate are summarized in Table 1:

PropertyValue
Molecular FormulaC₁₅H₉NS
Molecular Weight235.31 g/mol
IUPAC Name2-isothiocyanatoanthracene
InChIInChI=1S/C15H9NS/c17-10-16-15-6-5-13-7-11-3-1-2-4-12(11)8-14(13)9-15/h1-9H
Canonical SMILESC1=CC=C2C=C3C=C(C=CC3=CC2=C1)N=C=S
PubChem Compound ID13984336

Table 1: Physical and chemical properties of Anthracene-2-yl isothiocyanate

The anthracene backbone contributes to the compound's aromatic properties, while the isothiocyanate group serves as the primary center for chemical reactions. The isothiocyanate functional group is known for its high reactivity, particularly toward nucleophilic substances such as amines and thiols, which forms the basis for many of its biological interactions and potential applications.

Biological Activities

Tumor Target OrgansProtective IsothiocyanatesCarcinogens
Rat: liver, lung, mammary gland, bladder, small intestine/colon, oesophagusα-Naphthyl-NCS, β-naphthyl-NCS3′-Methyl-4-dimethylaminoazobenzene
Mouse: lung, forestomachPh(CH₂)ₙ-NCS, where n = 0-6, 8, 104-Dimethylaminoazobenzene, Benzo[a]pyrene
PhCH(Ph)CH₂-NCS; PhCH₂CH(Ph)-NCSN-2-Flourenylacetamide
Sulphoraphane, CH₃S(O)(CH₂)₄-NCS7,12-Dimethylbenz[a]anthracene (DMBA)

Table 2: Protection against chemical carcinogenesis by isothiocyanates

Cell Cycle Modulation

Isothiocyanates may induce cell cycle arrest at different phases depending on the specific compound and cell line. For example, allyl isothiocyanate (AITC) has been shown to arrest HL-60 cells at the G₁ phase, while benzyl isothiocyanate (BITC) arrested cells at both G₁ and G₂/M phases .

When AITC induced cell cycle arrest at the G₂/M phase in prostate cancer PC-3 cells, researchers observed dramatic decreases in cyclin B1 levels, as well as cdk1, cdc25B, and cdc25C expressions. This suggests these cell cycle regulators may be targets of isothiocyanate action. In HL-60 cells, BITC significantly upregulated expression of G₂/M cell cycle arrest-regulating genes including p21, GADD45, and 14-3-3 sigma .

Given the structural similarity between Anthracene-2-yl isothiocyanate and other aromatic isothiocyanates, it may exhibit comparable effects on cell cycle regulation, though specific studies would be needed to confirm this hypothesis.

Analytical Methods for Detection and Characterization

Several analytical approaches can be employed for the detection and characterization of isothiocyanates like Anthracene-2-yl isothiocyanate. High-performance liquid chromatography (HPLC) represents a particularly valuable technique for this purpose. A specific HPLC-based method has been developed that utilizes the cyclocondensation reaction of 1,2-benzenedithiol with isothiocyanates present in human plasma, followed by a two-step hexane extraction and analysis by HPLC using UV detection at 365 nm .

This method has demonstrated linearity and reproducibility with human plasma over a range of 49–3,003 nmol/L for phenethyl isothiocyanate (PEITC), and a similar degree of linearity was observed with two other biologically occurring conjugates: PEITC-N-acetylcysteine and PEITC-glutathione .

Advanced spectroscopic techniques can also be valuable for studying compounds like Anthracene-2-yl isothiocyanate. Plasmon-enhanced spectroscopy offers the possibility of real-time detection of molecular reactions at the single-molecule level . The combination of Raman and fluorescence spectroscopy can provide complementary information about molecular structure and dynamics, with well-correlated Raman and fluorescence intensities attributable to local field enhancement mechanisms within plasmonic hotspots .

Given the aromatic nature of the anthracene moiety, Anthracene-2-yl isothiocyanate would be particularly amenable to analysis using these spectroscopic methods, potentially providing insights into its structural characteristics and reaction dynamics.

Comparison with Other Isothiocyanates

Anthracene-2-yl isothiocyanate belongs to a broader family of isothiocyanates that have been studied for their biological activities. While many isothiocyanates share the common -N=C=S functional group, they differ in their structural backbones, which can significantly influence their biological properties and chemical reactivity.

Table 3 presents comparative data on several phenyl-based isothiocyanates and their effects on tumor development when administered with the carcinogen 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK):

Isothiocyanate/CarcinogenDosageTumor IncidenceTumors per Mouse
PBITC/NNK0.2 μmol/d100%4.2 ± 0.6
PPeITC/NNK5 μmol/d25%0.3 ± 0.1
PPeITC/NNK1 μmol/d53%0.9 ± 0.3
PPeITC/NNK0.2 μmol/d100%3.0 ± 0.4
PHITC/NNK5 μmol/d5%0.1 ± 0.1
PHITC/NNK5 μmol/d0%0.0 ± 0.0
PHITC/NNK0.2 μmol/d70%1.2 ± 0.3

Table 3: Comparative effects of various isothiocyanates on tumor development
(PBITC: 4-phenylbutyl isothiocyanate; PPeITC: 5-phenylpentyl isothiocyanate; PHITC: 6-phenylhexyl isothiocyanate)

This data reveals an interesting trend where, for some isothiocyanates, lower doses (0.2 μmol/d) resulted in higher tumor incidence compared to higher doses (5 μmol/d), suggesting complex dose-response relationships in their biological activities.

Compared to these aliphatic isothiocyanates, Anthracene-2-yl isothiocyanate features a more extended π-conjugated system due to the anthracene moiety. This structural characteristic might confer distinct biological activities and physical properties, potentially enhancing its interaction with biological targets through increased π-stacking capabilities with aromatic amino acid residues in proteins or with DNA bases.

Future Research Directions

Based on the current understanding of Anthracene-2-yl isothiocyanate and related compounds, several promising areas for future research emerge:

  • Comprehensive structure-activity relationship studies to understand how the anthracene moiety influences the biological activity of the isothiocyanate functional group

  • Investigation of specific anti-cancer mechanisms, particularly regarding cell cycle modulation, induction of apoptosis, and effects on cellular redox status

  • Development of novel synthetic methodologies for Anthracene-2-yl isothiocyanate and exploration of its utility in preparing heterocyclic compounds with potential therapeutic applications

  • Application of advanced spectroscopic techniques for real-time monitoring of Anthracene-2-yl isothiocyanate reactions at the molecular level

  • Comparative studies with other aromatic isothiocyanates to establish structure-property relationships and optimize biological activity

These research directions could significantly enhance our understanding of Anthracene-2-yl isothiocyanate and potentially lead to important applications in medicinal chemistry and drug development.

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